![molecular formula C17H12F6N2O2 B2357823 N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide CAS No. 339096-41-2](/img/structure/B2357823.png)
N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” is a synthetic organic compound. It is used for enantioselective synthesis through Mannich reactions on β-amino acids . It is also used in the synthesis of sphingosine 1-phosphate receptor agonists, which have pharmaceutical applications .
Synthesis Analysis
The synthesis of “N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” involves various methods, including solid-state reactions and solution-based approaches. The compound is also used in the synthesis of amphoteric alpha-boryl aldehydes .Molecular Structure Analysis
The molecular structure of “N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” is complex, with a molecular weight of 357.25 . The structure can be viewed using computational tools .Chemical Reactions Analysis
“N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” is used extensively in promoting organic transformations . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
“N,N’-bis[2-(trifluoromethyl)phenyl]propanediamide” is a solid substance .Scientific Research Applications
Electrochemical Applications : A study by Lu (1997) demonstrates the role of Al3+ cation in the electrodetosylation of N,N'-bis-(o-tosylaminophenyl) propanediamide to N,N'-bis-(o-aminophenyl) propanediamide, highlighting its significance in electrochemical processes (Lu, 1997).
Polymer Research : Research by Chung et al. (2006) explores the synthesis of fluorinated polyimides using a novel trifluoromethyl-substituted bis(ether amine) monomer, which includes a variant of the compound . This research is significant in the development of new polymers with unique properties (Chung, Tzu & Hsiao, 2006).
Gas Sorption Studies : A study by Tlenkopatchev et al. (2005) focuses on the synthesis and the ring opening methatesis polymerization of (N-3,5-bis(trifluoromethyl)phenyl-exo-endo-norbornene-5,6-dicarboximide), offering insights into gas sorption in membranes prepared from these materials (Tlenkopatchev, Vargas, Almaraz-Girón, and Riande, 2005).
Catalysis in Polymerization : Meier et al. (2003) discuss the use of nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including variants of the target compound, as catalysts in the production of flexible propene/CO copolymer materials (Meier, Hollmann, Thewalt, Klinga, Leskelä & Rieger, 2003).
Advanced Material Development : Research by Yu Xin-hai (2009) focuses on the preparation and performance study of 2,2-bis[4-(2-trifluoromethyl-4-aminophenoxy) Phenyl]Propane and its polyimide film, contributing to the development of advanced materials with specific properties (Yu Xin-hai, 2009).
Safety and Hazards
properties
IUPAC Name |
N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6N2O2/c18-16(19,20)10-5-1-3-7-12(10)24-14(26)9-15(27)25-13-8-4-2-6-11(13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVFXPZCGWUVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)


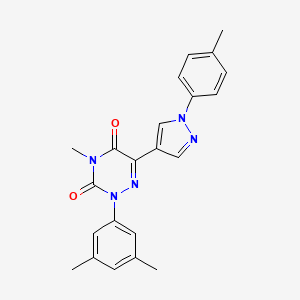
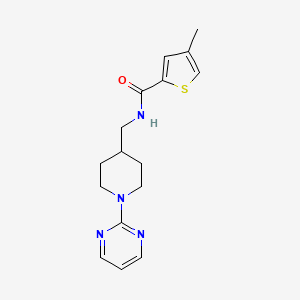

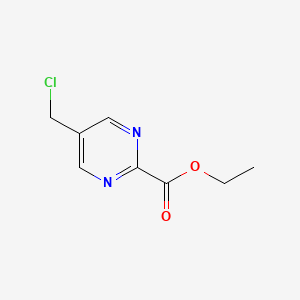

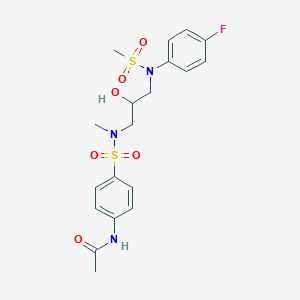
![2-(1H-indol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2357758.png)
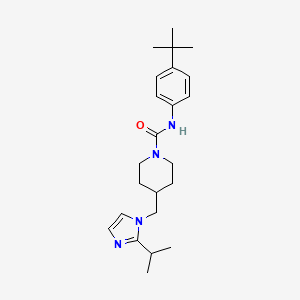
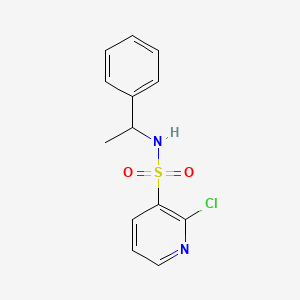
![8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2357761.png)